molecular formula C10H10O3 B093901 4-(2-Oxopropyl)benzoic acid CAS No. 15482-54-9

4-(2-Oxopropyl)benzoic acid

Cat. No. B093901
CAS RN: 15482-54-9
M. Wt: 178.18 g/mol
InChI Key: FLZUYXUBDVKWPO-UHFFFAOYSA-N
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Description

The compound "4-(2-Oxopropyl)benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group (COOH) and a 2-oxopropyl group. This compound is related to various other benzoic acid derivatives that have been synthesized and characterized in different studies, which provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functional group transformations and the formation of carbon-carbon bonds. For instance, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques such as NMR, UV-VIS, and IR to confirm the structures of the synthesized compounds . Similarly, the synthesis of hypoglycemic prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid involves the sequestration of coenzyme A and inhibition of medium-chain acyltransferase . These methods could potentially be adapted for the synthesis of "4-(2-Oxopropyl)benzoic acid" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal. For example, the crystal structure of 4,4'-oxybis(benzoic acid) was determined using the hydrothermal synthesis method and characterized by X-ray diffraction . Theoretical calculations, such as those performed using B3LYP density functional theory, can also provide insights into the optimized molecular structures and geometries of these compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The reactivity of the carboxylic acid group also allows for the formation of esters, amides, and other derivatives through condensation reactions . The specific reactivity of "4-(2-Oxopropyl)benzoic acid" would depend on the electronic and steric effects of the 2-oxopropyl substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of an oxiran-2-ylmethoxy group in 4-(oxiran-2-ylmethoxy)benzoic acid affects its crystal packing and hydrogen bonding patterns . Similarly, the 2-oxopropyl group in "4-(2-Oxopropyl)benzoic acid" would influence its physical properties and its interactions with other molecules.

Scientific Research Applications

  • Hypoglycemic Properties : 4-(2,2-Dimethyl-1-oxopropyl)benzoic acid is a potent hypoglycemic agent acting as a prodrug that inhibits hepatic gluconeogenesis by sequestering coenzyme A in the mitochondria and inhibiting medium-chain acyltransferase. It has been selected for clinical studies due to its efficacy in glucose lowering and avoidance of testicular toxicity at pharmacologically active doses (Aicher et al., 1999).

  • Role in Food and Pharmaceuticals : Benzoic acid derivatives, including 4-(2-Oxopropyl)benzoic acid, are used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. They are naturally present in plant and animal tissues and can be produced by microorganisms (del Olmo, Calzada, & Nuñez, 2017).

  • Synthesis and Characterization : Synthesis and characterization of benzoic acid derivatives have been widely studied, contributing to a better understanding of their properties and potential applications. This includes investigations into their chemical structure, properties, and interactions with other compounds (Sunay, Talbot, Prasad, Lee, & Jones, 1995).

  • Thermodynamic Studies : Benzoic acid is a model compound in pharmaceutical research for understanding the thermodynamic phase behavior in the design of pharmaceutical processes. Studies have been conducted to model the phase behavior of solutions containing benzoic acid and related compounds (Reschke, Zherikova, Verevkin, & Held, 2016).

  • Toxicological Assessment : Research into the toxic properties of benzoic acid derivatives, including their effects on liver and kidney function, has been conducted, providing insights into their safety profiles and potential risks associated with their use (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Luminescent Properties in Coordination Compounds : Benzoic acid derivatives have been used in the synthesis of lanthanide coordination compounds to study the influence of electron-releasing or electron-withdrawing substituents on photophysical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Drug Delivery Systems : Benzoic acid derivatives have been investigated for their role in complex formation with drug delivery systems like alpha cyclodextrin, enhancing the delivery and stability of pharmaceutical compounds (Dikmen, 2021).

  • Cardiotropic Effects : Studies have been conducted on derivatives of benzoic acid exhibiting cardiotropic action, assessing their pharmacological effects, toxicity, and safety profiles, contributing to the development of new therapeutic agents (Ivkin & Karpov, 2022).

  • Functionalization in Organic Synthesis : The C–H bond functionalization of benzoic acids, including their derivatives, has been explored for use in organic synthesis, providing tools for more efficient and step-economical synthesis processes (Li, Cai, Ji, Yang, & Li, 2016).

  • Electronics and Materials Science : Benzoic acid derivatives have been used in the synthesis of polyaniline, a conductive polymer, indicating potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).

  • Antibacterial Effects : Research has been conducted on the synthesis of new compounds from benzoic acid derivatives, evaluating their antibacterial effects, which highlights their potential use in the development of antimicrobial agents (Neamah & Jassim, 2022).

properties

IUPAC Name

4-(2-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZUYXUBDVKWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopropyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
T Etrych, M Šírová, L Starovoytova… - Molecular …, 2010 - ACS Publications
In this paper we describe the synthesis, physicochemical characteristics and data on the biological activity of polymer prodrugs based on the anticancer drugs paclitaxel (PTX) and …
Number of citations: 147 pubs.acs.org
H Krakovičová, T Etrych, K Ulbrich - European Journal of Pharmaceutical …, 2009 - Elsevier
Synthesis and physico-chemical behavior of new polymer–drug conjugates intended for the treatment of cancer were investigated. In the polymer conjugate with the expected dual …
Number of citations: 117 www.sciencedirect.com
T Coleman, DZ Doherty, T Zhang… - Chemistry–An Asian …, 2022 - Wiley Online Library
The cytochrome P450 family of monooxygenase enzymes have essential biological roles involving the selective oxidation of carbon‐hydrogen bonds. They can also catalyze other …
Number of citations: 4 onlinelibrary.wiley.com
V Subr, L Sivák, E Koziolová, A Braunová… - …, 2014 - ACS Publications
The effects of novel polymeric therapeutics based on water-soluble N-(2-hydroxypropyl)methacrylamide copolymers (P(HPMA)) bearing the anticancer drug doxorubicin (Dox), an …
Number of citations: 34 pubs.acs.org
T Etrych, H Krakovičová, M Šírová, B Říhová… - Journal of Controlled …, 2008 - Elsevier
The synthesis and physico-chemical and biological properties of new HPMA-based polymer conjugates intended for combination cancer chemotherapy are described. These polymer …
Number of citations: 1 www.sciencedirect.com
A Taunk, R Chen, G Iskander, KKK Ho, B Almohaywi… - Molecules, 2019 - mdpi.com
Quorum sensing (QS) signaling system is important for bacterial growth, adhesion, and biofilm formation resulting in numerous infectious diseases. Dihydropyrrol-2-ones (DHPs) …
Number of citations: 5 www.mdpi.com
L Quan, Y Zhang, BJ Crielaard, A Dusad, SM Lele… - ACS …, 2014 - ACS Publications
As an emerging research direction, nanomedicine has been increasingly utilized to treat inflammatory diseases. In this head-to-head comparison study, four established nanomedicine …
Number of citations: 143 pubs.acs.org
P Chytil, T Etrych, L Kostka… - … Chemistry and Physics, 2012 - Wiley Online Library
Various biodegradable micellar polymer drug carriers based on N‐(2‐hydroxypropyl)methacrylamide copolymers and their conjugates with doxorubicin are synthesized. The …
Number of citations: 41 onlinelibrary.wiley.com
H Kostková, T Etrych, B Říhová… - Journal of bioactive and …, 2011 - journals.sagepub.com
N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymer—drug conjugates bearing the antiinflammatory and anti-proliferative drug dexamethasone (DEX) and the anti-cancer drug …
Number of citations: 24 journals.sagepub.com
P Chytil, E Koziolová, T Etrych… - Macromolecular …, 2018 - Wiley Online Library
Over the past few decades, numerous polymer drug carrier systems are designed and synthesized, and their properties are evaluated. Many of these systems are based on water‐…
Number of citations: 77 onlinelibrary.wiley.com

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